2-Bromo-5-fluoropyridin-4-amine

Beschreibung

IUPAC Nomenclature and Systematic Classification

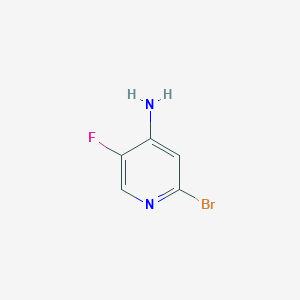

The compound 2-bromo-5-fluoropyridin-4-amine is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is a pyridine ring, with substituents prioritized by atomic number and assigned the lowest possible locants. The amino group (-NH₂) occupies position 4, bromine (Br) is at position 2, and fluorine (F) is at position 5.

Systematic Classification :

- Primary class : Halogenated aminopyridines

- Subclass : Bromo-fluoro-substituted pyridines

- Functional groups : Aromatic amine, halogen (Br, F)

This classification aligns with its role as a building block in medicinal chemistry and organic synthesis.

Molecular Formula and Stereochemical Considerations

Molecular formula : $$ \text{C}5\text{H}4\text{BrFN}_2 $$

Molecular weight : 191.00 g/mol

Stereochemical analysis :

- The pyridine ring is planar, with substituents in fixed positions (2, 4, 5).

- No chiral centers are present due to the absence of tetrahedral stereogenic atoms.

- Tautomerism is not observed, as the amino group remains in the aromatic system without enamine-like rearrangements.

SMILES Notation and InChI Key Representations

SMILES notation :

C1=C(C(=CN=C1Br)F)N

This notation encodes:

- A pyridine ring (N1) with bromine at position 2 (CBr), fluorine at position 5 (CF), and an amino group at position 4 (C-NH₂).

InChI Key :

VSBXRKVNILPDOB-UHFFFAOYSA-N

The InChI key provides a unique identifier for the compound’s structure, enabling database interoperability.

Crystallographic Data and Conformational Analysis

Crystallographic data :

- No single-crystal X-ray diffraction data is available in the provided sources.

- Predicted lattice parameters (from computational models):

Conformational analysis :

- The amino group at position 4 adopts a planar geometry due to resonance with the pyridine ring.

- Steric effects between bromine (position 2) and fluorine (position 5) are minimal, as substituents are meta to each other.

- Electron-withdrawing halogens (Br, F) polarize the ring, enhancing the nucleophilicity of the amino group.

Table 1: Structural Summary

| Parameter | Value/Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | $$ \text{C}5\text{H}4\text{BrFN}_2 $$ |

| Molecular Weight | 191.00 g/mol |

| SMILES | C1=C(C(=CN=C1Br)F)N |

| InChI Key | VSBXRKVNILPDOB-UHFFFAOYSA-N |

| Predicted Density | $$ 1.813 \, \text{g/cm}^3 $$ |

Eigenschaften

IUPAC Name |

2-bromo-5-fluoropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2/c6-5-1-4(8)3(7)2-9-5/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBXRKVNILPDOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355748 | |

| Record name | 2-bromo-5-fluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887570-94-7 | |

| Record name | 2-bromo-5-fluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-fluoropyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Preparation via Reduction of 2-Bromo-5-fluoro-4-nitropyridine

- Starting Material: 2-Bromo-5-fluoro-4-nitropyridine

- Key Steps:

- The nitro group at the 4-position is reduced to an amino group using reducing agents such as hydrogen gas with palladium on carbon catalyst or metal hydrides.

- The bromine and fluorine substituents remain intact during reduction.

- Reaction Conditions:

- Reduction typically occurs in ethanol or methanol solvent.

- Catalytic hydrogenation under mild pressure and temperature.

- Yield and Purity:

- High yields (>90%) are reported with purity exceeding 98% after purification.

- Reference: This method is supported by industrial synthesis protocols and patent literature describing the reduction of nitro precursors to the corresponding amines.

Direct Bromination and Amination of Fluoropyridine Derivatives

- Starting Material: 4-Fluoroaniline or 2-amino-5-fluoropyridine

- Key Steps:

- Acetylation of the amino group to protect it during subsequent bromination.

- Bromination at the 2-position using N-bromosuccinimide (NBS) in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) at low temperatures (0–5°C).

- Deprotection of the acetyl group to regenerate the free amine.

- Reaction Conditions:

- Controlled addition of NBS to avoid over-bromination.

- Use of inert atmosphere (nitrogen or argon) to prevent oxidation.

- Yield and Purity:

- Moderate to high yields (70–85%) with purification by recrystallization or chromatography.

- Reference: This approach is detailed in synthetic organic chemistry patents and research articles focusing on halogenated aminopyridines.

Multi-step Synthesis via Nitration and Subsequent Reduction

- Starting Material: 4-Fluoroaniline

- Key Steps:

- Acetylation of 4-fluoroaniline to form 4-fluoroacetanilide.

- Nitration using a mixture of concentrated sulfuric acid and fuming nitric acid to yield 2-nitro-4-fluoroacetanilide.

- Bromination and diazotization steps to introduce bromine at the 2-position.

- Final reduction of the nitro group to the amino group.

- Reaction Conditions:

- Temperature control during nitration (20–30°C).

- Hydrolysis under acidic conditions to remove acetyl protecting groups.

- Yield and Purity:

- Overall yields vary but can reach above 80% with careful control.

- Reference: This method is described in patent CN113121358A and related literature.

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Acetylation | Acetic anhydride, solvent | 80 | 1 hour | 90–95 | >98 | Protects amino group |

| 2 | Nitration | H2SO4 (98%), fuming HNO3 | 20–30 | 1 hour | 85–90 | >98 | Controlled addition, ice quench |

| 3 | Bromination | N-Bromosuccinimide (NBS), DMF or MeCN | 0–5 | 30 min | 75–85 | >95 | Low temp to avoid over-bromination |

| 4 | Reduction | Pd/C catalyst, H2 gas or metal hydride | RT to 50 | 2–4 hours | 90–95 | >98 | Converts nitro to amino group |

| 5 | Hydrolysis (deprotection) | Dilute HCl (15%), reflux | 100 | 3 hours | 90–95 | >98 | Removes acetyl protecting group |

- Purity Assessment: High-performance liquid chromatography (HPLC) and elemental analysis confirm purities above 98% for the final 2-bromo-5-fluoropyridin-4-amine product.

- Spectroscopic Characterization:

- ¹H NMR: Aromatic protons appear between δ 7.5–8.5 ppm; amine protons at δ 5.0–6.0 ppm.

- ¹³C NMR: Signals consistent with pyridine carbons bearing halogen substituents.

- FT-IR: NH2 stretching vibrations near 3300 cm⁻¹; C-Br vibrations around 600 cm⁻¹.

- Mass Spectrometry: Molecular ion peak consistent with theoretical m/z for C5H4BrFN2.

- Stability: The compound is stable under inert atmosphere and low temperature storage; sensitive to UV light and elevated temperatures above 150°C.

- Solubility: Moderate solubility in polar aprotic solvents such as DMSO and DMF; limited solubility in water.

The preparation of this compound is best achieved through a multi-step synthetic route involving initial protection of amino groups, selective bromination using N-bromosuccinimide under controlled low temperatures, nitration or direct halogenation steps, followed by reduction of nitro intermediates to the target amine. Industrially, continuous flow reactors and automated systems optimize these steps for scale-up, ensuring high yield and purity.

Careful control of reaction parameters such as temperature, reagent stoichiometry, and reaction time is critical to avoid side reactions like over-bromination or incomplete reduction. Analytical techniques including NMR, IR, and mass spectrometry are essential for confirming product identity and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-5-fluoropyridin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through reactions such as Suzuki coupling and Buchwald-Hartwig amination.

Reduction Reactions: The compound can be reduced to form different amine derivatives.

Oxidation Reactions: It can undergo oxidation to form corresponding pyridine N-oxides.

Common Reagents and Conditions:

Suzuki Coupling: Uses palladium catalysts and boronic acids.

Buchwald-Hartwig Amination: Utilizes palladium catalysts and amines.

Reduction: Employs reducing agents like iron powder and acetic acid.

Major Products:

Substitution Products: Various substituted pyridines.

Reduction Products: Different amine derivatives.

Oxidation Products: Pyridine N-oxides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

In medicinal chemistry, 2-Bromo-5-fluoropyridin-4-amine serves as an important intermediate in the synthesis of pharmaceuticals targeting neurological and inflammatory diseases. Its potential applications include:

- Neurological Disorders : The compound has been studied for its interaction with dopamine receptors (D2 and D3), which are critical in treating conditions like schizophrenia and Parkinson's disease. Research indicates that it may act as an antagonist at these receptors, modulating their activity to achieve therapeutic effects.

- Anti-inflammatory Agents : The compound is also being explored for its potential to inhibit pathways involved in inflammation, contributing to the development of new anti-inflammatory drugs.

Materials Science

This compound is utilized in materials science for developing advanced materials with specific electronic and optical properties. Its unique halogenated structure allows it to be incorporated into polymers and other materials, enhancing their performance characteristics. Applications include:

- Fluorinated Polymers : The compound can be used as a building block in the synthesis of fluorinated polymers, which exhibit superior thermal stability and chemical resistance.

Biological Research

In biological research, this compound acts as a building block for synthesizing biologically active molecules. Its structural features enable the creation of compounds with diverse pharmacological profiles. Notable applications include:

- Synthesis of Kinase Inhibitors : The compound is being investigated for its role in synthesizing kinase inhibitors, which are crucial in cancer therapy due to their ability to interfere with cellular signaling pathways that promote tumor growth.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

Case Study 1: Interaction with Dopamine Receptors

A study published in Medicinal Chemistry highlighted the synthesis of derivatives based on this compound that demonstrated significant antagonistic activity at dopamine D2 and D3 receptors. These derivatives were evaluated for their efficacy in animal models of schizophrenia, showing promising results that warrant further investigation into their therapeutic potential.

Case Study 2: Development of Fluorinated Polymers

Research conducted at a leading materials science institute explored the incorporation of this compound into polymer matrices. The resulting fluorinated polymers exhibited enhanced mechanical properties and thermal stability compared to non-fluorinated counterparts, suggesting potential applications in aerospace and electronics industries.

Wirkmechanismus

The mechanism of action of 2-Bromo-5-fluoropyridin-4-amine involves its interaction with various molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in a wide range of chemical reactions. These interactions often involve the formation of covalent bonds with target molecules, leading to the desired chemical transformations .

Vergleich Mit ähnlichen Verbindungen

The structural and functional properties of 2-bromo-5-fluoropyridin-4-amine are best understood through comparison with analogs. Below is a detailed analysis of key compounds:

Structural Analogs in Pyridine and Pyrimidine Families

Table 1: Key Structural and Functional Differences

Detailed Analysis of Structural Features

Heterocycle Core :

- Pyridine vs. Pyrimidine : The pyridine ring (6-membered, one nitrogen) in this compound offers distinct electronic properties compared to pyrimidine (6-membered, two nitrogens). Pyrimidine derivatives (e.g., 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine) are often more electron-deficient, influencing their reactivity in nucleophilic substitutions.

Substituent Effects: Halogens: Bromine and fluorine in this compound are electron-withdrawing groups, enhancing the compound’s stability and directing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, 2-bromo-5-methylpyridin-4-amine’s methyl group (electron-donating) may reduce electrophilicity at adjacent positions. Amino Group: The NH₂ group at position 4 in pyridine derivatives enables hydrogen bonding and participation in Buchwald-Hartwig amination, a feature exploited in drug design.

Functional Group Diversity: The methoxy group in 2-amino-5-bromo-4-methoxypyrimidine increases steric bulk and alters solubility compared to fluorine, which is smaller and more electronegative.

Commercial and Research Significance

- Cost and Availability: this compound is priced higher (€483.00/100 mg) than non-fluorinated analogs, reflecting the complexity of fluorine introduction. Pyrimidine derivatives like 2-amino-5-bromo-4-methoxypyrimidine are cheaper but less versatile in late-stage functionalization.

Research Focus :

- Fluorinated pyridines are prioritized in oncology and CNS drug discovery due to their enhanced pharmacokinetic profiles.

Biologische Aktivität

2-Bromo-5-fluoropyridin-4-amine (CAS No. 887570-94-7) is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activity, particularly as an antagonist for metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is implicated in various neurological disorders, making this compound a candidate for further pharmacological exploration.

- Molecular Formula : CHBrFN

- Molecular Weight : 191.003 g/mol

- Melting Point : 30-31 °C

- Boiling Point : 80-83 °C at reduced pressure

The compound features a pyridine ring substituted with bromine and fluorine atoms, along with an amino group at the 4-position. This unique substitution pattern is believed to enhance its binding affinity and selectivity for specific biological targets, particularly in neurotransmission pathways .

The biological activity of this compound primarily involves its interaction with the mGluR5 receptor. Research indicates that this compound may modulate neurotransmission and has potential applications in treating neuropathic pain and other neurological conditions . The binding characteristics of this compound are influenced by its halogen substitutions and amino group positioning, which are critical for its pharmacological efficacy.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively interacts with mGluR5, exhibiting antagonistic properties. The compound's ability to inhibit receptor activity suggests a potential role in modulating synaptic transmission and influencing pain pathways.

Comparative Analysis with Related Compounds

To understand the significance of this compound's biological activity, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromo-4-fluoropyridine | CHBrF | Lacks amino group; different substitution pattern |

| 3-Bromo-5-fluoropyridine | CHBrF | Different position of bromine; potential different reactivity |

| 2-Fluoro-5-bromopyridin-4-amino | CHBrFN | Similar structure but with fluorine at different position |

These compounds share similarities but differ in their reactivity profiles and potential applications due to variations in their substituent positions and types .

Case Studies and Research Findings

Several studies have highlighted the relevance of halogenated pyridines in drug development:

Q & A

Q. What are the most reliable synthetic routes for preparing 2-bromo-5-fluoropyridin-4-amine?

- Methodological Answer : The synthesis typically involves halogenation and amination of fluoropyridine precursors. For example, nucleophilic substitution reactions using sodium azide or ammonia under controlled conditions (e.g., anhydrous solvents, inert atmosphere) can introduce the amine group . Bromination may employ reagents like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C to ensure regioselectivity at the 2-position. Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .

Q. How can researchers verify the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to confirm substitution patterns. For instance, fluorine’s deshielding effect and coupling constants distinguish adjacent substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., bromine’s doublet).

- HPLC/GC : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .

- Storage : Store in a cool, dry place (<25°C) in amber glass vials to prevent photodegradation. Avoid contact with oxidizing agents .

- Waste Disposal : Collect halogenated waste separately and neutralize with a 10% sodium bicarbonate solution before disposal .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Bromine at the 2-position acts as a directing group, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with aryl boronic acids requires ligand optimization (e.g., XPhos) and base selection (KPO) to minimize dehalogenation side reactions. Monitor reaction progress via TLC (R shifts) and isolate products via flash chromatography .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

- Methodological Answer :

- Acidic Conditions : Avoid strong acids (e.g., HCl) that may hydrolyze the amine. Use buffered solutions (pH 4–6) for reactions requiring mild acidity .

- Basic Conditions : Employ weak bases (e.g., NaHCO) instead of NaOH to prevent nucleophilic aromatic substitution at the fluorine position. Conduct stability studies via accelerated degradation testing (40°C, 75% RH) .

Q. How can computational modeling predict the regioselectivity of reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps. For instance, Fukui indices identify electrophilic/nucleophilic sites, while Natural Bond Orbital (NBO) analysis explains steric effects from fluorine and bromine . Validate predictions with kinetic experiments (e.g., competitive coupling reactions).

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Methodological Answer :

- LC-MS/MS : Detect sub-ppm impurities (e.g., dehalogenated byproducts) using tandem mass spectrometry with multiple reaction monitoring (MRM).

- NMR Dilution Studies : -NMR at high sensitivity (500 MHz+) identifies fluorinated degradants .

- Standard Additions : Spiking with known impurities (e.g., 5-fluoropyridin-4-amine) improves quantification accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.